2-Imidazolidinone, 1-(2-hydroxypropyl)-

Physicochemical property prediction Regioisomer comparison Computational chemistry

2-Imidazolidinone, 1-(2-hydroxypropyl)- (CAS 107890-85-7; IUPAC: 1-(2-hydroxypropyl)imidazolidin-2-one; molecular formula C₆H₁₂N₂O₂; MW 144.17 g/mol) is a cyclic urea derivative belonging to the imidazolidinone class. It features a five-membered heterocyclic core with a urea carbonyl at the 2-position and a hydroxypropyl substituent at the N1-position, distinguishing it from simpler imidazolidinones such as the parent 2-imidazolidinone or 1,3-dimethyl-2-imidazolidinone (DMI).

Molecular Formula C6H12N2O2
Molecular Weight 144.17 g/mol
CAS No. 107890-85-7
Cat. No. B3045460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Imidazolidinone, 1-(2-hydroxypropyl)-
CAS107890-85-7
Molecular FormulaC6H12N2O2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCC(CN1CCNC1=O)O
InChIInChI=1S/C6H12N2O2/c1-5(9)4-8-3-2-7-6(8)10/h5,9H,2-4H2,1H3,(H,7,10)
InChIKeyHEBUQYLWIJUFTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 1-(2-Hydroxypropyl)-2-imidazolidinone (CAS 107890-85-7): Baseline Chemical Identity and Vendor Landscape


2-Imidazolidinone, 1-(2-hydroxypropyl)- (CAS 107890-85-7; IUPAC: 1-(2-hydroxypropyl)imidazolidin-2-one; molecular formula C₆H₁₂N₂O₂; MW 144.17 g/mol) is a cyclic urea derivative belonging to the imidazolidinone class . It features a five-membered heterocyclic core with a urea carbonyl at the 2-position and a hydroxypropyl substituent at the N1-position, distinguishing it from simpler imidazolidinones such as the parent 2-imidazolidinone or 1,3-dimethyl-2-imidazolidinone (DMI) [1]. This compound is listed by several research chemical suppliers (e.g., AKSci, CymitQuimica, Chemenu) as a versatile small-molecule scaffold for laboratory research use, with typical commercial purity specifications of ≥95% . However, no published primary research papers or patents were identified that directly characterize, assay, or compare this specific compound against its structural analogs in a quantifiable manner. The EPA DSSTox database assigns the identifier DTXSID40439517 but lists no associated physicochemical, toxicological, or bioactivity data [2]. Consequently, the procurement decision for this compound currently rests on fundamental structural features—namely, the presence of a secondary alcohol on the N1 side chain and the free NH at the N3 position—rather than on experimentally validated performance differentiation.

Why 1-(2-Hydroxypropyl)-2-imidazolidinone (CAS 107890-85-7) Cannot Be Readily Replaced by Generic 2-Imidazolidinones in Research Procurement


Generic substitution among 2-imidazolidinone derivatives is not appropriate for research and development applications because even minor variations in N-substitution pattern can profoundly alter hydrogen-bonding capacity, solubility, reactivity, and biological target engagement [1]. The target compound bears a single N1-(2-hydroxypropyl) group and retains a free secondary amine at the N3 position, yielding a bifunctional molecule capable of acting simultaneously as a hydrogen-bond donor (via the hydroxyl and NH groups) and acceptor (via the urea carbonyl). In contrast, the widely used polar aprotic solvent 1,3-dimethyl-2-imidazolidinone (DMI) is fully N,N-disubstituted, lacks both hydroxyl and free NH functionalities, and is incapable of participating in covalent coupling or protic interactions [2]. Similarly, the 1-(3-hydroxypropyl) isomer (CAS 887776-93-4) differs only in the position of the hydroxyl group along the propyl chain, yet this positional isomerism is expected to produce differences in intramolecular hydrogen bonding, conformational flexibility, and chromatographic retention behavior . The absence of publicly accessible head-to-head comparative data for these analogs means that any substitution would represent an uncontrolled experimental variable. Until systematic comparative studies are performed, researchers must treat each N-substituted imidazolidinone as a distinct chemical entity with non-interchangeable properties .

Quantitative Differentiation Evidence for 1-(2-Hydroxypropyl)-2-imidazolidinone (CAS 107890-85-7) Versus Closest Analogs: A Data Audit


Predicted Physicochemical Landscape: 1-(2-Hydroxypropyl)- vs. 1-(3-Hydroxypropyl)-2-imidazolidinone

In the absence of experimentally measured physicochemical data, in silico predictive models provide the only quantitative comparison framework. The positional isomer 1-(3-hydroxypropyl)-2-imidazolidinone (CAS 887776-93-4) has predicted properties listed on ChemicalBook: boiling point 408.9±24.0 °C, density 1.163±0.06 g/cm³, and pKa 14.48±0.20 . Although no analogous predicted dataset is publicly reported for the target 1-(2-hydroxypropyl) compound under the same modeling conditions, established Quantitative Structure–Property Relationship (QSPR) principles dictate that moving the hydroxyl group from the 3-position to the 2-position alters the molecule's dipole moment, aqueous solubility, and hydrogen-bond acidity. The secondary alcohol in the 1-(2-hydroxypropyl) isomer is expected to exhibit stronger intramolecular hydrogen bonding with the urea carbonyl, potentially lowering the effective logP and modifying chromatographic retention relative to the primary alcohol terminus in the 3-hydroxypropyl isomer.

Physicochemical property prediction Regioisomer comparison Computational chemistry

Functional Group Inventory Comparison: 1-(2-Hydroxypropyl)- vs. 1,3-Dimethyl-2-imidazolidinone (DMI)

A structural inventory reveals fundamental functional group divergence between the target compound and the commercially dominant analog DMI (CAS 80-73-9). 1-(2-Hydroxypropyl)-2-imidazolidinone possesses a secondary alcohol (pKa ~16–18), a free NH (pKa ~14–15), and a urea carbonyl, providing three distinct hydrogen-bond donor/acceptor loci and enabling covalent derivatization at either the hydroxyl or amine site . DMI, by contrast, is fully N,N-dimethylated and presents only the urea carbonyl as a hydrogen-bond acceptor, functioning exclusively as a polar aprotic solvent with no capacity for protic or covalent interactions [1]. This difference manifests in measurable solvent properties: DMI has a reported dipole moment of 4.09 D, dielectric constant of 37.6, and donor number of 27.5 kcal/mol [1], while no analogous experimental solvent parameter dataset exists for the target compound.

Solvent design Functional group analysis Hydrogen bonding

Commercial Availability and Purity Benchmarking: 1-(2-Hydroxypropyl)imidazolidin-2-one vs. Regioisomer Analogs

Commercial availability and purity specifications constitute the only currently verifiable quantitative differentiation between the target compound and its closest regioisomer. The target compound (CAS 107890-85-7) is listed by at least three suppliers (AKSci, Chemenu, CymitQuimica) at a minimum purity of 95%, with CymitQuimica offering catalog quantities of 25 mg, 250 mg, and 500 mg . The 3-hydroxypropyl isomer (CAS 887776-93-4) is also listed at 95% minimum purity via ChemicalBook-affiliated suppliers . The isomer 1-(2-hydroxypropyl)-5-methylimidazolidin-2-one (CAS 6497-75-2) introduces an additional methyl substituent on the ring and is available from AKSci and other vendors, also at 95% purity . Pricing data from CymitQuimica indicates the 2-hydroxypropyl compound costs approximately €358.00 per 25 mg, implying a research-grade pricing tier consistent with a non-stock, custom-synthesized intermediate rather than a commodity building block .

Procurement Purity specification Supply chain

Evidence-Linked Application Scenarios for 1-(2-Hydroxypropyl)-2-imidazolidinone (CAS 107890-85-7)


Synthetic Intermediate Requiring Orthogonal Reactive Handles (NH + OH)

The target compound is structurally suited for applications requiring sequential or orthogonal derivatization of a secondary amine and a secondary alcohol on an imidazolidinone scaffold. The free N3–H can undergo acylation, alkylation, or sulfonylation, while the side-chain hydroxyl can participate in esterification, etherification, or Mitsunobu reactions. This orthogonal reactivity is not available in N,N-disubstituted analogs such as DMI [1]. As noted in Section 3 (Evidence Item 2), the bifunctional nature of the molecule provides synthetic utility that fully N-substituted imidazolidinones cannot replicate. However, experimental validation of chemoselectivity between the two nucleophilic sites has not been reported and should be established before committing to large-scale procurement.

Scaffold for Medicinal Chemistry Lead Optimization

Imidazolidinone-containing compounds have been patented as PRMT5 inhibitors, NLRP3 inflammasome inhibitors, and anti-enteroviral agents [2]. The 1-(2-hydroxypropyl) substitution pattern introduces a hydrogen-bond donor within the side chain, which could enhance target binding affinity relative to simple alkyl-substituted analogs. However, as the quantitative differentiation evidence audit in Section 3 demonstrates, no published IC₅₀, Kd, or cellular activity data exist for this specific compound, nor are there head-to-head comparisons against the 3-hydroxypropyl isomer or the 5-methyl congener. Procurement for medicinal chemistry should therefore be limited to exploratory library synthesis until comparative biological data become available.

Chiral Auxiliary or Organocatalyst Development

Chiral 2-imidazolidinones are well-established auxiliaries for asymmetric aldol, alkylation, and Michael addition reactions [3]. The secondary alcohol in the 2-hydroxypropyl side chain introduces a stereogenic center, potentially enabling diastereoselective transformations when used in enantiopure form. The structural comparison in Section 3 (Evidence Item 2) highlights that the combination of a chiral alcohol, a free NH directing group, and a urea carbonyl coordination site distinguishes this scaffold from both achiral DMI and simple N-alkyl imidazolidinones. Nevertheless, no catalytic performance data (yield, enantiomeric excess, turnover number) have been published for this specific compound, making procurement a speculative investment pending proof-of-concept studies.

Physicochemical Property Probe in Formulation Pre-screening

The 2-hydroxypropyl moiety is a well-known solubility-enhancing substituent in pharmaceutical formulation, as evidenced by the widespread use of hydroxypropyl-β-cyclodextrin and hydroxypropyl methylcellulose. The target compound may serve as a low-molecular-weight probe to study the contribution of a single hydroxypropyl-imidazolidinone unit to aqueous solubility, logP, and permeability. As noted in Section 3 (Evidence Item 1), predicted physicochemical data for the closely related 3-hydroxypropyl isomer are available (BP 408.9 °C, pKa 14.48), but no corresponding experimental or in silico dataset is publicly available for the 2-hydroxypropyl compound, presenting an opportunity for characterization-driven procurement .

Quote Request

Request a Quote for 2-Imidazolidinone, 1-(2-hydroxypropyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.